Cas no 91659-29-9 (Benzoic acid, 2,6-dibromo-3-hydroxy-)
Benzoic acid, 2,6-dibromo-3-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2,6-dibromo-3-hydroxy-
- 2,6-dibromo-5-hydroxybenzoic acid
-
- Inchi: 1S/C7H4Br2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)
- InChI Key: QBUFSBLUXYKOOZ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=C(Br)C=CC(O)=C1Br
Benzoic acid, 2,6-dibromo-3-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019150999-250mg |
2,6-Dibromo-5-hydroxybenzoic acid |
91659-29-9 | 95% | 250mg |
$398.00 | 2023-08-31 | |
| Alichem | A019150999-1g |
2,6-Dibromo-5-hydroxybenzoic acid |
91659-29-9 | 95% | 1g |
$980.00 | 2023-08-31 |
Benzoic acid, 2,6-dibromo-3-hydroxy- Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Benzoic acid, 2,6-dibromo-3-hydroxy-
Benzoic Acid, 2,6-Dibromo-3-Hydroxy: A Comprehensive Overview
Benzoic acid, 2,6-dibromo-3-hydroxy, also known by its CAS number 91659-29-9, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone with bromine atoms at the 2 and 6 positions and a hydroxyl group at the 3 position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
The synthesis of benzoic acid, 2,6-dibromo-3-hydroxy typically involves multi-step chemical reactions, often starting from bromobenzene derivatives or other aromatic compounds. The introduction of hydroxyl and bromine groups requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with global sustainability goals.
In terms of physical properties, benzoic acid, 2,6-dibromo-3-hydroxy exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.
Recent studies have explored the potential of benzoic acid, 2,6-dibromo-3-hydroxy in drug discovery. Researchers have found that this compound demonstrates moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that it could serve as a lead compound for developing new therapeutic agents targeting Alzheimer's disease and related conditions.
Beyond its role in pharmaceuticals, benzoic acid, 2,6-dibromo-3-hydroxy has also been investigated for its applications in materials science. Its bromine atoms confer it with UV-absorbing properties, making it a candidate for use in advanced coatings and polymers designed to protect against UV radiation. Additionally, the hydroxyl group enables this compound to participate in hydrogen bonding networks, which can enhance the mechanical properties of materials.
The environmental impact of benzoic acid, 2,6-dibromo-3-hydroxy has also been a topic of recent research. Studies have shown that this compound undergoes biodegradation under aerobic conditions but may persist in anaerobic environments. Efforts are underway to develop eco-friendly methods for its disposal and recycling to minimize its ecological footprint.
In conclusion, benzoic acid, 2,6-dibromo-3-hydroxy, with its CAS number 91659-29-9, is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions aimed at harnessing its potential while ensuring sustainable practices throughout its lifecycle.
91659-29-9 (Benzoic acid, 2,6-dibromo-3-hydroxy-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)